

A Technical Guide to High-Purity Ethambutold10 for Research Applications

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This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the procurement and application of high-purity deuterated Ethambutol (**Ethambutol-d10**). This document provides an overview of commercial suppliers, key quality attributes, and detailed experimental protocols for its use as an internal standard in quantitative analysis.

Commercial Availability of High-Purity Ethambutold10

High-purity **Ethambutol-d10** is available from several reputable suppliers specializing in stable isotope-labeled compounds for research and development. These suppliers are crucial for ensuring the accuracy and reproducibility of analytical methods. Below is a summary of key suppliers and the typical product specifications they offer.

Table 1: Commercial Suppliers and Specifications of Ethambutol-d10



Supplier	Catalog Number	Purity Specification	Molecular Formula	Additional Information
MedChemExpres s	HY-B0535S1	≥99.0%[1]	C10H14D10N2O2[1	Certificate of Analysis and Safety Data Sheet available. [2]
GlpBio	>99.00%	C10H14D10N2O2	Certificate of Analysis and Safety Data Sheet available. [3]	
Alfa Chemistry	ACM112952624 4-3	≥99.0%	C10H14D10N2O2	-

Quality Control and Analytical Methods

The utility of **Ethambutol-d10** as an internal standard is critically dependent on its chemical and isotopic purity. Suppliers typically provide a Certificate of Analysis (CoA) with each batch, detailing the results of quality control testing.

Key Quality Attributes:

- Chemical Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A purity of ≥99.0% is standard.
- Isotopic Purity (Deuterium Enrichment): This is a critical parameter indicating the percentage of molecules that are fully deuterated. It is typically determined by mass spectrometry. High isotopic purity is essential to minimize signal overlap with the non-labeled analyte.
- Identity Confirmation: Structural identity is confirmed by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.



Experimental Protocol: Use of Ethambutol-d10 as an Internal Standard for LC-MS/MS Quantification of Ethambutol in Plasma

The following is a representative protocol for the quantification of Ethambutol in a biological matrix, such as plasma, using **Ethambutol-d10** as an internal standard. This method is adapted from established procedures for the analysis of antitubercular drugs.[4][5]

- 3.1. Materials and Reagents
- Ethambutol reference standard
- Ethambutol-d10 (internal standard)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid or Ammonium Acetate
- Ultrapure water
- Blank human plasma
- 3.2. Preparation of Stock and Working Solutions
- Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ethambutol and Ethambutol-d10
 in methanol to prepare individual stock solutions.
- Working Solutions: Prepare serial dilutions of the Ethambutol stock solution with a 50:50 mixture of methanol and water to create calibration standards. Prepare a working solution of Ethambutol-d10 at an appropriate concentration (e.g., 10 μg/mL) in the same diluent.[4]
- 3.3. Sample Preparation (Protein Precipitation)
- To 50 μ L of plasma sample, add 10 μ L of the **Ethambutol-d10** internal standard working solution and vortex briefly.[4]



- Add 300 μL of methanol to precipitate plasma proteins.[4]
- Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3.4. LC-MS/MS Conditions

- LC Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A gradient elution with methanol and water, both containing a small amount of an acidifier like formic acid, is common.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction
 Monitoring (MRM) mode with positive electrospray ionization is used.[4]
- MRM Transitions:
 - Ethambutol: m/z 205.1 > 116.1[4]
 - Ethambutol-d10: m/z 215.1 > 126.1 (Note: The exact transition may vary slightly based on the fragmentation pattern)

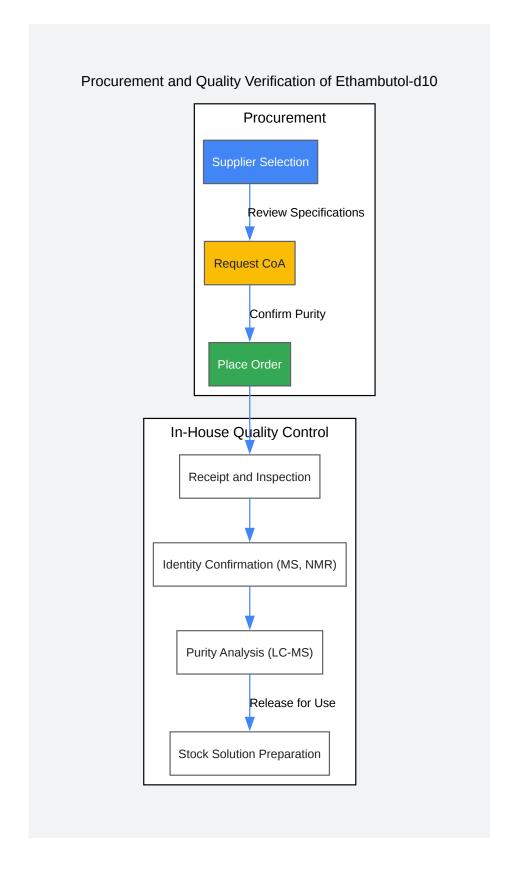
3.5. Data Analysis

The concentration of Ethambutol in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve generated from the standards.

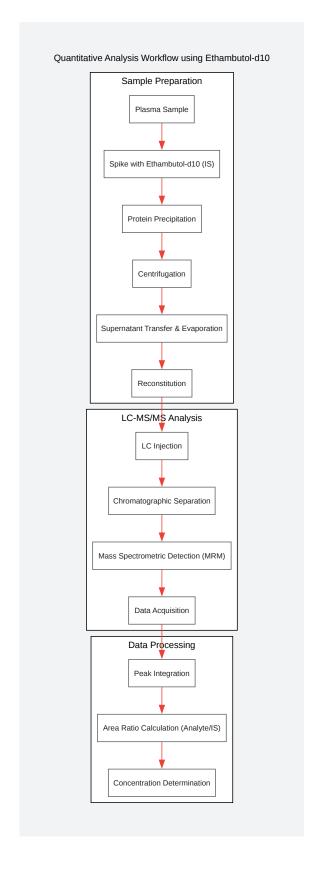
Visualizing the Analytical Workflow

The following diagrams illustrate the key processes involved in utilizing **Ethambutol-d10** for quantitative analysis.









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